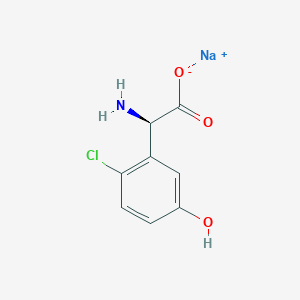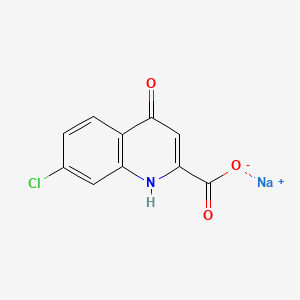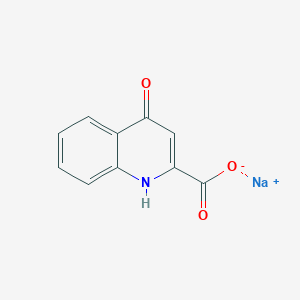
Kynurenic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kynurenic acid sodium salt (KAS) is a naturally occurring compound found in food and plant sources. It is an amino acid derivative of kynurenine and is a potent inhibitor of the enzyme, kynurenine aminotransferase (KAT). KAS has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, anxiety, and schizophrenia.
Applications De Recherche Scientifique
Role in Inflammation and Cancer Formation
Kynurenic acid, the end product of kynurenine enzymatic transamination, has been widely explored. Imbalances in the kynurenine pathway, where kynurenic acid plays a crucial role, have been observed in many states, ranging from inflammation to cancer formation . For instance, an increased urinary excretion of Kynurenic acid was reported in 18% of patients diagnosed with Hodgkin’s disease .
Impact on Immunological Responses
Kynurenic acid has significant implications in immunological responses. The imbalances in the kynurenine pathway, which involves kynurenic acid, can affect the body’s immune response .
Role in Neurodegeneration and Neuroinflammation
Kynurenic acid is known to possess neuroprotective properties and plays critical roles in nociception, neurodegeneration, and neuroinflammation . Lower levels of kynurenic acid have been observed in patients with neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases .
Influence on Psychiatric Disorders
Lower levels of kynurenic acid are also observed in patients with psychiatric disorders such as depression and autism spectrum disorders, whereas a higher level of kynurenic acid is associated with the pathogenesis of schizophrenia .
Memory Enhancement
A study found that a low dose of kynurenic acid improved a memory component of cognitive domain, which was mediated by, at least in part, four systems of neurotransmission in an animal model of learning and memory .
Interaction with G Protein-Coupled Receptor GPR35
Kynurenic acid acts as a ligand for the orphan G protein-coupled receptor GPR35, which is involved in various physiological processes .
Role in Organism Growth and Development
The role of kynurenic acid in organism growth and development in mammals, the regulation of energy expenditure, and signaling in the gut–brain axis has been considered .
Presence in Food and Environmental Exposure
Environmental exposure to kynurenic acid is under debate; however, endoluminal synthesis has been connected to some microbiota. Additionally, the presence of kynurenic acid in food has been confirmed .
Mécanisme D'action
Target of Action
Kynurenic acid sodium salt, a product of the normal metabolism of the amino acid L-tryptophan , has been proposed to act on five primary targets :
These targets play crucial roles in neurophysiological and neuropathological processes .
Mode of Action
Kynurenic acid acts as an antagonist at ionotropic AMPA, NMDA, and Kainate glutamate receptors, and the glycine site of the NMDA receptor . It also acts as an antagonist of the α7 nicotinic acetylcholine receptor . Recent studies suggest that in noncultured, intact preparations from adult animals, there is no effect of kynurenic acid on α7 nicotinic acetylcholine receptor currents . Kynurenic acid also acts as a ligand for the orphan G protein-coupled receptor GPR35 and as an agonist for the G protein-coupled receptor HCAR3 .
Biochemical Pathways
Kynurenic acid is a product of one branch of the kynurenine pathway of tryptophan metabolism . The degradation of tryptophan along the kynurenine pathway plays a crucial role in the regulation of the immune response, notably as a counter-regulatory mechanism in the context of inflammation . The significance of kynurenine pathway activation depends on the production of biologically active metabolites such as kynurenine, kynurenic acid, quinolinic acid, or anthranilic acid mediating various immuno- and neuromodulative functions .
Result of Action
Kynurenic acid possesses neuroactive activity . It acts as an antiexcitotoxic and anticonvulsant, most likely through acting as an antagonist at excitatory amino acid receptors . Because of this activity, it may influence important neurophysiological and neuropathological processes . As a result, kynurenic acid has been considered for use in therapy in certain neurobiological disorders . Conversely, increased levels of kynurenic acid have also been linked to certain pathological conditions .
Action Environment
The action of kynurenic acid can be influenced by various environmental factors. For instance, the kynurenine pathway is stimulated by physiological perturbations, including immune activation, excessive stress, sleep loss, or obstetric complications . Furthermore, the influence of KYNA on important neurophysiological and neuropathological processes has been comprehensively documented . In recent years, the link of KYNA to the immune system, inflammation, and cancer has become more apparent . Given this connection, the anti-inflammatory and immunosuppressive functions of KYNA are of particular interest .
Propriétés
IUPAC Name |
sodium;4-oxo-1H-quinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3.Na/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9;/h1-5H,(H,11,12)(H,13,14);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAZGXKUQDXSSK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6NNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kynurenic acid sodium salt | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

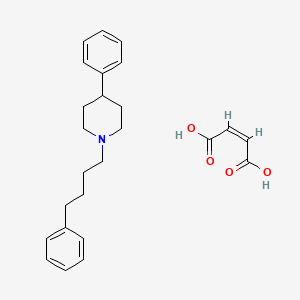

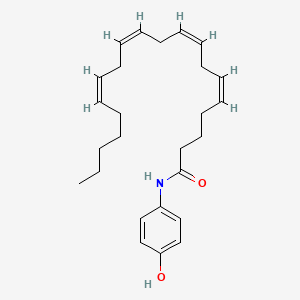
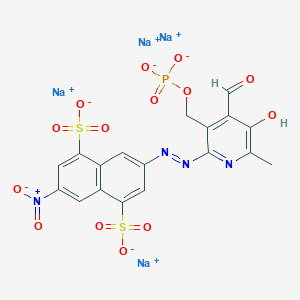
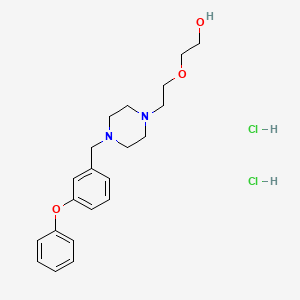
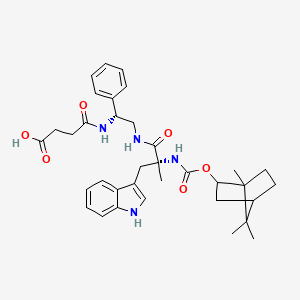
![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)
![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)
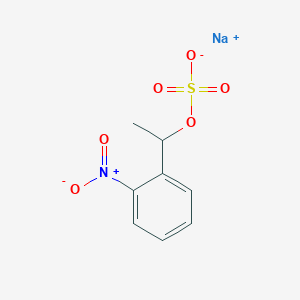
![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)
